Methyl 2-chloro-5-nitrophenylacetate Methyl 2-chloro-5-nitrophenylacetate
Brand Name: Vulcanchem
CAS No.: 219712-63-7
VCID: VC11691504
InChI: InChI=1S/C9H8ClNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3
SMILES: COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Molecular Formula: C9H8ClNO4
Molecular Weight: 229.62 g/mol

Methyl 2-chloro-5-nitrophenylacetate

CAS No.: 219712-63-7

Cat. No.: VC11691504

Molecular Formula: C9H8ClNO4

Molecular Weight: 229.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-5-nitrophenylacetate - 219712-63-7

Specification

CAS No. 219712-63-7
Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
IUPAC Name methyl 2-(2-chloro-5-nitrophenyl)acetate
Standard InChI InChI=1S/C9H8ClNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3
Standard InChI Key NMTXRGYKJNMEFK-UHFFFAOYSA-N
SMILES COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Canonical SMILES COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Introduction

Structural and Physicochemical Properties

Methyl 2-chloro-5-nitrophenylacetate features a phenyl ring substituted with chlorine at position 2 and a nitro group at position 5, with an acetate ester moiety at the benzylic position. Its IUPAC name, methyl 2-(2-chloro-5-nitrophenyl)acetate, reflects this arrangement. Key identifiers include the SMILES string COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Cl and the InChIKey NMTXRGYKJNMEFK-UHFFFAOYSA-N.

Table 1: Key Physicochemical Data

PropertyValue
Molecular FormulaC₉H₈ClNO₄
Molecular Weight229.62 g/mol
CAS Number219712-63-7
PubChem CID60096554
SMILESCOC(=O)CC1=C(C=CC(=C1)N+[O-])Cl

The compound’s nitro and chloro groups confer electron-withdrawing effects, influencing its reactivity in electrophilic substitution and nucleophilic acyl substitution reactions. Its ester group enhances solubility in organic solvents, making it a versatile intermediate.

ParameterCondition
CatalystZnCl₂ or SnCl₄
Temperature90–100°C
SolventOrthoesters (e.g., triethyl orthoformate)
Reaction Time4–6 hours

Purification Techniques

Purification of chlorinated nitroaromatics often involves recrystallization or solvent extraction. For 2-chloro-5-nitrobenzaldehyde, recrystallization from ethanol or chloroform/ligroin mixtures yields high-purity products . Applying these methods, Methyl 2-chloro-5-nitrophenylacetate could be purified via:

  • Cooling Crystallization: Post-reaction cooling to 20°C followed by filtration .

  • Solvent Extraction: Ethyl acetate partitioning with sodium bicarbonate washes to remove acidic impurities .

  • Activated Carbon Treatment: Adsorption of colored byproducts during recrystallization .

Applications in Organic Synthesis

Methyl 2-chloro-5-nitrophenylacetate serves as a multifunctional building block:

  • Pharmaceutical Intermediates: Nitro groups are precursors to amines via reduction, enabling access to bioactive molecules.

  • Agrochemicals: Chlorinated aromatics are prevalent in herbicides and insecticides.

  • Coordination Chemistry: The nitro group can act as a ligand in metal-organic frameworks (MOFs).

Environmental Impact and Degradation

Chlorinated nitroaromatics like 2-chloro-5-nitrophenol exhibit limited microbial degradation, with few bacteria capable of cleaving the aromatic ring . Although Methyl 2-chloro-5-nitrophenylacetate’s environmental fate is unstudied, analogous compounds persist in ecosystems, underscoring the need for advanced remediation strategies.

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